4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Overview
Description
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a piperidine moiety, allows for diverse applications ranging from drug discovery to materials science.
Preparation Methods
The synthesis of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.
Industry: The compound’s unique properties make it useful in materials science and the development of new materials.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can be compared with other piperidine derivatives, such as N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide . While both compounds share a piperidine moiety, their unique substituents confer different properties and applications. The presence of the isopropoxy group in this compound distinguishes it from similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)21-11-9-16(10-12-21)13-20-19(22)17-5-7-18(8-6-17)23-15(3)4/h5-8,14-16H,9-13H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPCJQZMPWJBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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